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Compound Name: (R)-(-)-2-Phenylbutyric acid

Cat. No.: B042062 Get Quote

Introduction

(R)-(-)-2-Phenylbutyric acid is a chiral carboxylic acid that serves as a valuable building block

in the synthesis of various pharmaceuticals and biologically active compounds. Asymmetric

hydrogenation of the prochiral precursor, (Z)-2-phenyl-2-butenoic acid, represents a highly

efficient and atom-economical method to obtain the desired (R)-enantiomer with high

enantiopurity. This protocol outlines the use of chiral metal complexes, particularly iridium and

ruthenium-based catalysts, for this enantioselective transformation.

Recent advancements in catalysis have led to the development of highly active and selective

catalysts for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids.[1][2] Iridium

complexes with chiral spiro-phosphino-oxazoline ligands (Ir-SIPHOX) have demonstrated

exceptional performance, achieving high enantioselectivities and turnover numbers under mild

reaction conditions.[1][2] Similarly, ruthenium complexes with chiral diphosphine ligands like

BINAP are also effective for this transformation.[3] The choice of catalyst and reaction

conditions can be tailored to achieve optimal results in terms of yield and enantiomeric excess.

Experimental Workflow
The general experimental workflow for the synthesis of (R)-(-)-2-Phenylbutyric acid via

asymmetric hydrogenation is depicted below.
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Caption: Experimental workflow for the synthesis of (R)-(-)-2-Phenylbutyric acid.

Data Presentation
The following tables summarize the quantitative data for the asymmetric hydrogenation of

(Z)-2-phenyl-2-butenoic acid to (R)-(-)-2-Phenylbutyric acid using different catalytic systems.
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Table 1: Iridium-Catalyzed Asymmetric Hydrogenation

Cataly
st/Liga
nd

Substr
ate/Cat
alyst
Ratio

H₂
Pressu
re
(atm)

Temp.
(°C)

Time
(h)

Solven
t

Yield
(%)

e.e.
(%)
(Confi
guratio
n)

Ref.

[Ir(COD

)Cl]₂ /

(R)-

SIPHO

X

1000 50 25 12
Methan

ol
>99 98 (R) [1][2]

[Ir(COD

)Cl]₂ /

(R)-

SIPHO

X

10000 50 25 24
Methan

ol
>99 97 (R) [1][2]

Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation

Cataly
st/Liga
nd

Substr
ate/Cat
alyst
Ratio

H₂
Pressu
re
(atm)

Temp.
(°C)

Time
(h)

Solven
t

Yield
(%)

e.e.
(%)
(Confi
guratio
n)

Ref.

Ru((R)-

BINAP)

Cl₂

100 90 25 20
Methan

ol
>99 95 (R) [3]

Experimental Protocols
Protocol 1: Asymmetric Hydrogenation using Iridium-SIPHOX Catalyst
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This protocol is adapted from the highly efficient method developed by Zhou and co-workers.[1]

[2]

Materials:

(Z)-2-Phenyl-2-butenoic acid

[Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)

(R)-SIPHOX (chiral spiro-phosphino-oxazoline ligand)

Methanol (anhydrous)

Triethylamine (Et₃N)

Hydrogen gas (H₂)

Autoclave or high-pressure reactor

Standard glassware for organic synthesis

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Catalyst Preparation (in situ): In a glovebox, a Schlenk tube is charged with [Ir(COD)Cl]₂

(0.0005 mmol, 1 mol%) and (R)-SIPHOX (0.0011 mmol, 2.2 mol%). Anhydrous methanol (1

mL) is added, and the mixture is stirred at room temperature for 10 minutes to form the

active catalyst solution.

Reaction Setup: In a separate vial, (Z)-2-phenyl-2-butenoic acid (0.5 mmol) and triethylamine

(0.54 mmol) are dissolved in methanol (1 mL).

Hydrogenation: The substrate solution is transferred to a glass-lined stainless steel

autoclave. The freshly prepared catalyst solution is then added to the autoclave under an

inert atmosphere.
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The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50

atm with hydrogen.

The reaction mixture is stirred at 25 °C for 12-24 hours.

Work-up and Purification: After the reaction is complete, the autoclave is carefully

depressurized. The solvent is removed under reduced pressure.

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with

dilute HCl and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

The crude product is purified by silica gel column chromatography (e.g., using a

hexane/ethyl acetate gradient) to afford pure (R)-(-)-2-Phenylbutyric acid.

Analysis: The enantiomeric excess (e.e.) of the product is determined by chiral HPLC or GC

analysis.

Protocol 2: Asymmetric Hydrogenation using Ruthenium-BINAP Catalyst

This protocol is based on established methods for Ru-catalyzed asymmetric hydrogenations.[3]

Materials:

(Z)-2-Phenyl-2-butenoic acid

Ru((R)-BINAP)Cl₂

Methanol (anhydrous)

Triethylamine (Et₃N)

Hydrogen gas (H₂)

Autoclave or high-pressure reactor

Standard glassware for organic synthesis
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Silica gel for column chromatography

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Reaction Setup: To a glass-lined stainless steel autoclave, add (Z)-2-phenyl-2-butenoic acid

(0.5 mmol), Ru((R)-BINAP)Cl₂ (0.005 mmol, 1 mol%), and anhydrous methanol (1 mL).

Add triethylamine (0.54 mmol) to the mixture.

Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then

pressurize to 90 atm with hydrogen.

Stir the reaction mixture at 25 °C for 20 hours.

Work-up and Purification: After the reaction, carefully depressurize the autoclave. Remove

the solvent in vacuo.

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to yield (R)-(-)-2-
Phenylbutyric acid.

Analysis: Determine the enantiomeric excess by chiral HPLC or GC.

Safety Precautions:

The use of high-pressure hydrogen gas requires appropriate safety measures and

equipment. All reactions should be carried out in a well-ventilated fume hood.

Handle all chemicals with appropriate personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat.

Consult the Safety Data Sheets (SDS) for all reagents before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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